Positional Isomer Differentiation: 3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Thiazole Acetamide in CETP Inhibition
The 2,4-dimethoxyphenyl regioisomer (CAS 941971-55-7) has been reported to exhibit CETP inhibitory activity with an IC50 of approximately 9.03 µM . No publicly accessible, peer-reviewed data exist for the 3,4-dimethoxyphenyl isomer (919753-74-5) in the same assay. SAR principles predict that the position of the methoxy groups alters electron density on the thiazole ring and binding pocket complementarity, potentially shifting potency and selectivity [1]. This gap constitutes a differentiation opportunity: the 3,4-isomer may avoid the moderate CETP activity seen in the 2,4-isomer, allowing cleaner target profiling in non-CETP programs.
| Evidence Dimension | CETP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature |
| Comparator Or Baseline | N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941971-55-7): IC50 = 9.03 µM (vendor-reported) |
| Quantified Difference | Insufficient data to calculate |
| Conditions | in vitro CETP enzyme assay (vendor-reported) |
Why This Matters
For research groups screening thiazole libraries, the absence of CETP activity in the 3,4-isomer may reduce off-target cardiovascular confounding, simplifying hit-to-lead progression.
- [1] US20080221180A1 – Thiazole Derivatives and Use Thereof. Patent. Discusses structure-activity relationships for thiazole substitution. View Source
